Hydroxy-PEG3-SS-PEG3-alcohol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

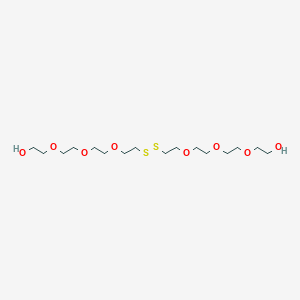

Hydroxy-PEG3-SS-PEG3-alcohol is a compound that contains a polyethylene glycol (PEG) chain with three ethylene glycol units on each side of a central disulfide bond, terminated with hydroxyl groups. This compound is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .

准备方法

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-SS-PEG3-alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with a disulfide-containing compound. The hydroxyl groups at the ends of the PEG chains can be further derivatized to introduce various functional groups . The disulfide bond can be cleaved via reduction reactions using reagents such as dithiothreitol (DTT) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is typically synthesized in reagent grade for research purposes, with the option for good manufacturing practice (GMP) grade for pharmaceutical applications .

化学反应分析

Types of Reactions

Hydroxy-PEG3-SS-PEG3-alcohol undergoes several types of chemical reactions:

Reduction: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT).

Substitution: The hydroxyl groups can be reacted with various reagents to introduce different functional groups.

Common Reagents and Conditions

Dithiothreitol (DTT): Used for the reduction of the disulfide bond.

Various Alcohols and Acids: Used for the derivatization of the hydroxyl groups.

Major Products Formed

Cleaved PEG Chains: Resulting from the reduction of the disulfide bond.

Functionalized PEG Chains: Resulting from the substitution reactions at the hydroxyl groups.

科学研究应用

Hydroxy-PEG3-SS-PEG3-alcohol is widely used in scientific research, particularly in the following fields:

作用机制

The mechanism of action of Hydroxy-PEG3-SS-PEG3-alcohol involves its role as a cleavable linker in antibody-drug conjugates. The disulfide bond in the linker is cleaved in the reductive environment of the target cells, releasing the drug payload . This targeted release enhances the efficacy of the drug while minimizing side effects .

相似化合物的比较

Hydroxy-PEG3-SS-PEG3-alcohol is unique due to its cleavable disulfide bond and the presence of polyethylene glycol chains, which enhance its solubility and biocompatibility . Similar compounds include:

Hydroxy-PEG4-SS-PEG4-alcohol: Contains four ethylene glycol units on each side of the disulfide bond.

Hydroxy-PEG2-SS-PEG2-alcohol: Contains two ethylene glycol units on each side of the disulfide bond.

Hydroxy-PEG3-SS-PEG3-acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.

These compounds differ in the length of the PEG chains and the functional groups at the termini, which can affect their solubility, reactivity, and applications .

生物活性

Hydroxy-PEG3-SS-PEG3-alcohol is a synthetic polymer compound characterized by its unique chemical structure and functional properties. This compound is part of the polyethylene glycol (PEG) family and is notable for its potential applications in drug delivery systems, particularly in biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical details:

- CAS Number : 5662-81-7

- Molecular Weight : 418.6 g/mol

- Chemical Formula : C16H34O8S2

- Purity : ≥95%

- Functional Groups : Hydroxyl (OH) and disulfide (SS) linkages

- Cleavability : The compound features cleavable linkages, which are crucial for controlled drug release applications .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological systems through several mechanisms:

- Drug Delivery : The PEG component enhances solubility and biocompatibility, facilitating the delivery of therapeutic agents to target cells. The disulfide linkages allow for controlled release in reducing environments, such as inside cells, where glutathione levels are high.

- Biocompatibility : PEG polymers are known for their low immunogenicity and toxicity, making them suitable for use in medical applications. This compound exhibits similar properties, allowing it to evade the immune system and prolong circulation time in the bloodstream .

- Cellular Uptake : Studies have indicated that PEGylated compounds can enhance cellular uptake due to their hydrophilic nature, which reduces protein adsorption and subsequent clearance by the mononuclear phagocyte system .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

1. Drug Delivery Systems

A study demonstrated that conjugating this compound with anticancer drugs significantly improved therapeutic efficacy while minimizing side effects. The release profile showed that drugs were released in a controlled manner upon exposure to intracellular reducing environments, enhancing cytotoxicity against cancer cells while reducing systemic toxicity .

2. Antimicrobial Activity

Research indicated that this compound could be utilized to enhance the antimicrobial properties of certain drugs. By forming conjugates with antimicrobial agents, researchers observed an increase in efficacy against resistant bacterial strains, attributed to improved solubility and targeted delivery mechanisms .

3. Gene Delivery Applications

In gene therapy studies, this compound was used to formulate nanoparticles for delivering nucleic acids into cells. The results showed a significant increase in transfection efficiency compared to non-modified carriers, highlighting its potential for gene therapy applications .

Comparative Biological Activity Table

| Property/Activity | This compound | Other PEG Compounds |

|---|---|---|

| Molecular Weight | 418.6 g/mol | Varies |

| Cleavability | Yes (disulfide linkages) | Typically no |

| Biocompatibility | High | High |

| Drug Release Profile | Controlled release | Variable |

| Cellular Uptake Efficiency | Enhanced | Moderate |

| Antimicrobial Efficacy | Improved with conjugation | Limited |

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O8S2/c17-1-3-19-5-7-21-9-11-23-13-15-25-26-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCOQDOWFVSGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSSCCOCCOCCOCCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。